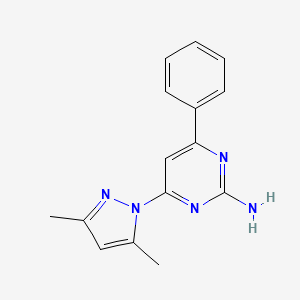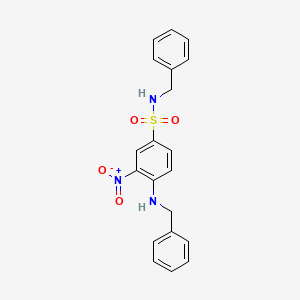
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use in biomedical research. This compound belongs to the family of pyrazolopyrimidine derivatives and has been shown to have a high affinity for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of many cells.
作用机制
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine is based on its high affinity for TSPO. TSPO is a transmembrane protein that is involved in a variety of cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. It is also upregulated in response to various types of cellular stress, including inflammation and oxidative stress. By binding to TSPO with high affinity, this compound can be used to visualize and quantify the extent of TSPO upregulation in various tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to TSPO. TSPO is involved in a variety of cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. By binding to TSPO with high affinity, this compound can modulate these processes and affect cellular function.
实验室实验的优点和局限性
One of the major advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine is its high affinity for TSPO, which allows for sensitive and specific detection of TSPO upregulation in various tissues. Another advantage is its relatively low toxicity and lack of significant side effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine. One area of interest is the development of new radiotracers based on the pyrazolopyrimidine scaffold, which could have improved pharmacokinetic properties and allow for more sensitive and specific detection of TSPO upregulation in various tissues. Another area of interest is the development of new therapeutic agents based on the pyrazolopyrimidine scaffold, which could modulate TSPO activity and be used to treat a variety of diseases and conditions. Finally, there is also interest in further elucidating the biochemical and physiological effects of this compound and its potential role in various cellular processes.
Conclusion
In conclusion, this compound is a small molecule with a high affinity for TSPO that has been extensively studied for its potential use in biomedical research. Its ability to act as a radiotracer for PET imaging of TSPO in the brain has made it a valuable tool for studying various neurological conditions. While there are limitations to its use, there are also many potential future directions for research on this compound, including the development of new radiotracers and therapeutic agents based on the pyrazolopyrimidine scaffold.
合成方法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 2-cyano-6-phenylpyrimidine in the presence of a base to yield the final product, this compound.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential use in biomedical research. One of the most promising applications of this compound is in the field of neuroimaging, where it has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in the brain. TSPO is known to be upregulated in response to various types of brain injury, and PET imaging with this compound can provide valuable information about the extent and location of this upregulation.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-8-11(2)20(19-10)14-9-13(17-15(16)18-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECHNDVDDBTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
